5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide

Physicochemical profiling heterocycle substitution lead optimization

This compound provides a chemically distinct scaffold for phosphodiesterase 4 (PDE4) and succinate dehydrogenase (SDH) inhibitor programs. The 5-bromonicotinamide core, paired with a 3,5-dimethylpyrazole-furan moiety, introduces a halogen-bonding vector absent from des-bromo and thiophene/thiazole analogs. With a computed XLogP3 of 2.4 and tPSA of 73 Ų, it occupies favorable property space for oral bioavailability. Ideal for SAR library design where defined heterocycle composition and pyrazole methylation are critical—generic substitution introduces uncontrolled variables. Use to probe NNMT active-site tolerance (bromine engages halogen bonds) or as an SDHI chemotype complementing existing phenyl-substituted scaffolds.

Molecular Formula C17H17BrN4O2
Molecular Weight 389.253
CAS No. 2097929-53-6
Cat. No. B2834013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide
CAS2097929-53-6
Molecular FormulaC17H17BrN4O2
Molecular Weight389.253
Structural Identifiers
SMILESCC1=CC(=NN1C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3)C
InChIInChI=1S/C17H17BrN4O2/c1-11-6-12(2)22(21-11)15(16-4-3-5-24-16)10-20-17(23)13-7-14(18)9-19-8-13/h3-9,15H,10H2,1-2H3,(H,20,23)
InChIKeySZEHZDQJKGRULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide (CAS 2097929-53-6): A Structurally Differentiated Nicotinamide-Pyrazole-Furan Chemical Probe for PDE4 and NNMT Target Research


5-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide (CAS 2097929-53-6) is a synthetic small molecule (C₁₇H₁₇BrN₄O₂, MW 389.2 g/mol) that integrates a 5-bromonicotinamide core, a 3,5-dimethylpyrazole ring, and a furan-2-yl moiety connected via an ethyl linker [1]. The compound features one hydrogen bond donor, four hydrogen bond acceptors, five rotatable bonds, a computed XLogP3 of 2.4, and a topological polar surface area (tPSA) of 73 Ų [1]. It belongs to a class of 3,5-dimethylpyrazole-containing nicotinamide derivatives that have been investigated as phosphodiesterase 4 (PDE4) inhibitors and as succinate dehydrogenase (SDH) inhibitors [2][3]. The compound is commercially available for research use with typical purity of 95% [1].

Why 5-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide Cannot Be Interchanged with Its Closest Heterocycle or Pyrazole-Substituted Analogs


Close analogs of this compound—including the thiophene variant (CAS 2034594-52-8, furan O→S replacement), the des-methyl pyrazole variant (CAS 2034566-68-0, 3,5-dimethyl→unsubstituted pyrazole), and the thiazole variant (furan→thiazole core swap)—differ in at least one critical pharmacophoric element that alters hydrogen-bonding capacity, lipophilicity, and heterocycle electronics [1]. The 3,5-dimethyl groups on the pyrazole ring contribute steric bulk and modulate metabolic stability relative to the unsubstituted analog, while the furan oxygen provides hydrogen-bond acceptor character distinct from the sulfur of the thiophene analog [1][2]. In the PDE4 inhibitor class, SAR studies on 3,5-dimethylpyrazole-furan derivatives have demonstrated that modifications to the heterocycle and substitution pattern directly affect PDE4B inhibitory potency, with IC₅₀ values spanning from low micromolar to sub-micromolar ranges [2]. For procurement decisions where a specific heterocycle composition (furan vs. thiophene vs. thiazole) and defined pyrazole methylation state are required for target-binding hypotheses or SAR library design, generic substitution without quantitative comparability data introduces uncontrolled variables.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide vs. Closest Analogs


Physicochemical Differentiation: Furan (Target) vs. Thiophene Analog—XLogP3, tPSA, and H-Bond Acceptor Profile

The target compound (furan-2-yl) and its closest thiophene-3-yl analog (CAS 2034594-52-8) differ by a single heteroatom substitution (O→S) in the five-membered ring, producing quantifiable differences in lipophilicity and polar surface area. The furan oxygen provides a distinct hydrogen-bond acceptor compared to the thiophene sulfur, which may alter target-binding interactions in PDE4 or NNMT active sites [1][2].

Physicochemical profiling heterocycle substitution lead optimization

Pyrazole Methylation State Differentiation: 3,5-Dimethylpyrazole (Target) vs. Unsubstituted Pyrazole Analog—Steric Bulk and Metabolic Stability Implications

The target compound carries 3,5-dimethyl substituents on the pyrazole ring, whereas the des-methyl analog (CAS 2034566-68-0) bears an unsubstituted 1H-pyrazol-1-yl group. The additional methyl groups increase steric bulk (MW difference of +28.0 Da), reduce the number of N–H hydrogen-bond donor sites, and are expected to enhance metabolic stability by blocking potential CYP450-mediated oxidation at the pyrazole C3 and C5 positions [1]. In the broader class of 3,5-dimethylpyrazole PDE4 inhibitors, the methyl groups contribute to hydrophobic pocket occupancy in PDE4B and PDE4D active sites [2].

Pyrazole SAR metabolic stability CYP450 liability

Class-Level PDE4B Inhibitory Activity: 3,5-Dimethylpyrazole-Furan Scaffold Exhibits PDE4B Inhibition in the Low Micromolar Range

A series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety were designed and synthesized as PDE4 inhibitors by Hu et al. (2018). The most potent compound in this series (compound If) demonstrated an IC₅₀ of 1.7 µM against PDE4B and exhibited in vivo activity in LPS-induced sepsis and asthma/COPD animal models [1]. While the target compound (2097929-53-6) was not directly tested in this study, it shares the core 3,5-dimethylpyrazole-furan scaffold and differs primarily in the nicotinamide substitution (5-bromonicotinamide vs. phenyl-furan). SAR analysis from this study indicates that modifications to the heterocycle and substituents around the pyrazole-furan core can modulate PDE4B potency over at least a 10-fold range [1][2].

PDE4 inhibition inflammation respiratory disease

Nicotinamide-Pyrazole Class SDH Inhibitory Activity: Context for Antifungal Probe Design

Novel nicotinamide derivatives bearing substituted pyrazole moieties were evaluated as succinate dehydrogenase inhibitors (SDHIs) with antifungal activity by Lv et al. (2017). The most potent compound in that series (compound 3l) exhibited EC₅₀ values of 33.5 µM against Helminthosporium maydis and 21.4 µM against Rhizoctonia cerealis [1]. The target compound (2097929-53-6) contains the same nicotinamide-pyrazole core motif but incorporates a 5-bromo substituent on the nicotinamide ring and a furan-2-yl group on the ethyl linker—structural features absent from compound 3l. The 5-bromo substituent may enhance target binding through halogen bonding interactions with the SDH active site, a hypothesis supported by the observation that halogen substitution modulates antifungal potency in related scaffolds [1][2].

SDH inhibition antifungal agrochemical

NNMT Inhibitor Chemical Space: Structural Basis for Investigating Nicotinamide N-Methyltransferase as a Cancer and Metabolic Disease Target

Nicotinamide N-methyltransferase (NNMT) has emerged as a therapeutic target in cancer, metabolic disease, and neurodegenerative disorders [1]. Patent US20240247024A1 (Universiteit Leiden, 2024) discloses NNMT inhibitors, and related patent US20250017936 reports compounds with NNMT Ki values as low as 56 nM (compound 5m) using fluorescence polarization-based competition assays [2]. The target compound (2097929-53-6), with its 5-bromonicotinamide core, is structurally relevant to NNMT inhibitor design because NNMT's active site recognizes the nicotinamide moiety. The 5-bromo substituent and the 3,5-dimethylpyrazole-furan ethyl appendage may explore binding interactions with the NNMT substrate pocket and the SAM cofactor binding site, respectively [1][3].

NNMT inhibition cancer metabolism bisubstrate inhibitor

Important Caveat: High-Strength Direct Comparative Quantitative Evidence for CAS 2097929-53-6 Is Currently Absent from Peer-Reviewed Literature

At the time of this analysis (April 2026), no peer-reviewed publication, patent, or authoritative database reports head-to-head quantitative biological activity data (IC₅₀, Ki, EC₅₀, Kd) for CAS 2097929-53-6 against any defined molecular target with a direct comparator compound. The compound is primarily available as a research chemical through commercial vendors [1]. All biological activity inferences presented in this guide are class-level, derived from structurally related 3,5-dimethylpyrazole-furan derivatives or nicotinamide-pyrazole analogs whose substitution patterns differ from the target compound. Users prioritizing this compound for procurement should do so based on its structural novelty and specific substitution pattern (5-bromonicotinamide + 3,5-dimethylpyrazole + furan-2-yl) rather than on documented potency advantages over named analogs.

data gap research chemical probe compound

Recommended Research Application Scenarios for 5-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide Based on Available Evidence


PDE4 Inhibitor SAR Library Expansion Using a Structurally Distinct 5-Bromonicotinamide-Furan-Pyrazole Scaffold

Researchers conducting structure-activity relationship (SAR) studies on phosphodiesterase 4 (PDE4) inhibitors can use this compound as a chemically distinct entry point for scaffold diversification. The 3,5-dimethylpyrazole-furan core has established PDE4B inhibitory activity (class-level IC₅₀ benchmark: 1.7 µM for the most potent analog reported by Hu et al., 2018 [1]), and the target compound's 5-bromonicotinamide substitution provides a unique vector for exploring halogen-bonding interactions with the PDE4B active site that are absent from previously published phenyl-furan derivatives. Procurement is justified when the research objective requires systematic variation of the nicotinamide substituent while holding the 3,5-dimethylpyrazole-furan core constant.

Chemical Probe for Investigating NNMT Active Site Interactions with Halogenated Nicotinamide Derivatives

Given the established role of NNMT in cancer metabolism and the availability of high-affinity NNMT inhibitors (Ki ~0.5–56 nM range [2]), this compound can serve as a tool compound for probing the contribution of the 5-bromo substituent and the furan-pyrazole ethyl appendage to NNMT binding affinity. The 5-bromonicotinamide core mimics the natural NNMT substrate (nicotinamide) while the bromine atom may engage in halogen bonding with active site residues. This compound is appropriate for competitive binding assays and co-crystallography studies where the goal is to map the NNMT active site tolerance for diverse nicotinamide modifications.

Fragment-Based and Structure-Guided Design of Antifungal SDH Inhibitors with Halogen Bonding Motifs

For agrochemical discovery programs targeting succinate dehydrogenase (SDH), this compound provides a halogenated nicotinamide-pyrazole scaffold that complements existing SDHI chemotypes. The SDH inhibitor class-level EC₅₀ benchmark of 21.4–33.5 µM (compound 3l, Lv et al., 2017 [3]) establishes the nicotinamide-pyrazole motif as a viable starting point. The 5-bromo substituent may enhance SDH binding through halogen bonding, and the furan-2-yl group introduces heterocycle diversity beyond previously explored phenyl-substituted analogs. This compound is suitable for in vitro antifungal screening panels against Helminthosporium maydis, Rhizoctonia cerealis, and related phytopathogenic fungi.

Physicochemical Property Calibration Studies: Benchmarking Computed vs. Experimental logD and Solubility for Heterocycle-Containing Nicotinamide Derivatives

The compound's computed XLogP3 of 2.4, tPSA of 73 Ų, and single hydrogen bond donor [4] place it in a favorable physicochemical space for oral bioavailability predictions. However, direct experimental logD, aqueous solubility, and permeability data are not publicly available. This compound is well-suited for physicochemical property calibration studies where the goal is to validate in silico predictions against experimentally determined values for a brominated, multi-heterocycle nicotinamide derivative. Comparative measurements against the thiophene analog (ΔXLogP3 +0.5 units predicted) would provide valuable data for refining computational models used in drug discovery pipelines.

Quote Request

Request a Quote for 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.